![molecular formula C8H14O2 B2709227 5-Oxaspiro[2.5]octan-1-ylmethanol CAS No. 1514099-23-0](/img/structure/B2709227.png)

5-Oxaspiro[2.5]octan-1-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

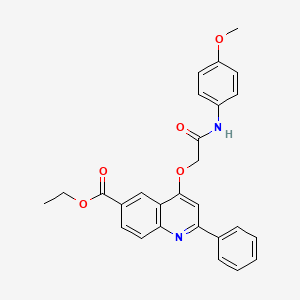

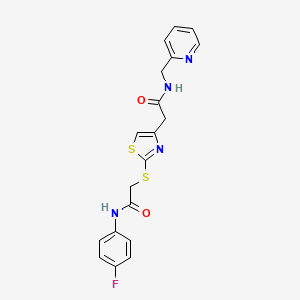

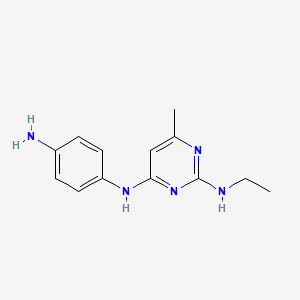

“5-Oxaspiro[2.5]octan-1-ylmethanol” is a chemical compound with the molecular formula C8H14O2 . It is a type of oxaspiro compound, which means it contains a spiroatom (a single atom that is a member of two or more rings) that is an oxygen atom .

Molecular Structure Analysis

The molecular structure of “5-Oxaspiro[2.5]octan-1-ylmethanol” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2 .Physical And Chemical Properties Analysis

The molecular weight of “5-Oxaspiro[2.5]octan-1-ylmethanol” is 142.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Drug Discovery

Research highlights the synthesis of novel thia/oxa-azaspiro[3.4]octanes, including 5-Oxaspiro[2.5]octan-1-ylmethanol derivatives, for potential drug discovery applications. These compounds are synthesized through robust and step-economic routes, indicating their potential as multifunctional, structurally diverse modules for medicinal chemistry exploration (Li, Rogers-Evans, & Carreira, 2013).

Polymerization Processes

The polymerization of related spiro compounds demonstrates the chemical's relevance in creating polymers with specific properties. For instance, the polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one showcases living polymer characteristics, indicating a method to control polymer molecular weights through the synthesis process (Kubo, Hara, Shibayama, & Itoh, 1999).

Catalytic Oxidation

Another application is in the field of catalytic oxidation, where compounds like 5-Oxaspiro[2.5]octan-1-ylmethanol could be utilized as substrates. Efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species is one such reaction, illustrating the role of spiro compounds in organic synthesis and potentially green chemistry applications (Iwahama et al., 2000).

Functionalized Derivatives Synthesis

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening represents another facet of 5-Oxaspiro[2.5]octan-1-ylmethanol applications. This highlights its use in generating bioactive compound structures, further emphasizing its importance in pharmaceutical synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Enzymatic Studies

Moreover, studies on the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, including 5-Oxaspiro[2.5]octan-1-ylmethanol, illustrate its biological relevance. This underlines the importance of stereochemistry in the biological activity of spiroepoxides and their detoxification by yeast epoxide hydrolase (Weijers, Könst, Franssen, & Sudhölter, 2007).

Propriétés

IUPAC Name |

5-oxaspiro[2.5]octan-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-7-4-8(7)2-1-3-10-6-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCGUEWZRXUMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2CO)COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[2.5]octan-1-ylmethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-Dimethylphenyl)sulfonyl-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2709144.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)

![({2-[(4-Methylphenyl)sulfanyl]ethyl}carbamoyl)methyl 4-hydroxybenzoate](/img/structure/B2709164.png)